molecular formula C10H13NO5S B055989 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid CAS No. 119225-23-9

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

Cat. No.: B055989
CAS No.: 119225-23-9
M. Wt: 259.28 g/mol
InChI Key: HYTYCWLPWZUXKN-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid is a sulfonic acid derivative commonly used in organic synthesis. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with ethanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The sulfonic acid group enhances the solubility of the compound in aqueous media, facilitating its use in various reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.

    2-(Benzyloxycarbonylamino)ethylamine: Lacks the sulfonic acid group, making it less soluble in water.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the sulfonic acid group. This combination provides both protection for the amine functionality and enhanced solubility in aqueous media, making it highly versatile in organic synthesis .

Properties

CAS No.

119225-23-9

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

1-amino-3-oxo-3-phenylmethoxypropane-1-sulfonic acid

InChI

InChI=1S/C10H13NO5S/c11-9(17(13,14)15)6-10(12)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,13,14,15)

InChI Key

HYTYCWLPWZUXKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(N)S(=O)(=O)O

Synonyms

2-CBZ-AMINO-ETHANESULFONIC ACID

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of taurine (12.5 g, 100 mmol), benzyl chloroformate (15.1 mL, 105 mmol) and sodium carbonate (10.6 g, 100 mmol) in water (250 mL) was stirred at room temperature for overnight. The product mixture was extracted with diethyl ether. The organic extract was concentrated under vacuum to provide 2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid. Without further purification, the sulfonic acid was treated with thionyl chloride (15 mL, 206 mmol) with external ice-water bath cooling. The resultant mixture was stirred at room temperature for 1 hour, and poured into ice water. The mixture was extracted with diethyl ether. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the title compound as white solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid

Synthesis routes and methods II

Procedure details

Taurine (1 g; 8 mmol) was dissolved in 2N NaOH (4.3 mL) and, after cooling on ice/water bath, 4N NaOH (2.14 mL) and a solution of benzyloxycarbonyl chloride (3.27 mL; 8 mmol) in toluene (3 mL) were dropped at same time. After the additions, the mixture was left stirring at T=0-5° C. for 1 h. The reaction was quenched by adding diethyl ether. The mixture was debated and the phases were separated. The aqueous one was cooled to 0-5° C. and 37% HCl was added to pH=2. The acidic phase was extracted with ethyl acetate (3×10 mL) and the collected organic extracts were washed with water (2×15 mL) and brine (15 mL), dried over Na2SO4 and evaporated under vacuum to give 2-(N-benzyloxycarbonylamino)ethanesulfonic acid as crude product purified by trituration in diethyl ether to give the pure product as white solid (1.46 g; 5.64 mmol Yield=70.5%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.14 mL
Type
solvent
Reaction Step Two
Name
2-(N-benzyloxycarbonylamino)ethanesulfonic acid

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